(Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
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Overview
Description
(Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorobenzylidene group and a methylbutenyl ether group attached to a benzofuran core
Preparation Methods
The synthesis of (Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group can be introduced via a condensation reaction between a fluorobenzaldehyde and the benzofuran core.
Attachment of the Methylbutenyl Ether Group: The final step involves the etherification of the benzofuran core with a suitable methylbutenyl alcohol under acidic or basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
(Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
(Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a lead compound for drug development.
Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological targets.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
(Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one can be compared with other benzofuran derivatives, such as:
2-(2-fluorobenzylidene)benzofuran-3(2H)-one: Lacks the methylbutenyl ether group, which may result in different biological activities and chemical properties.
6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one: Lacks the fluorobenzylidene group, which may affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2Z)-2-[(2-fluorophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3/c1-13(2)9-10-23-15-7-8-16-18(12-15)24-19(20(16)22)11-14-5-3-4-6-17(14)21/h3-9,11-12H,10H2,1-2H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTQUYIIKPDTOL-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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